molecular formula C6H8F2O B1427277 (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol CAS No. 1099656-48-0

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol

Cat. No. B1427277
M. Wt: 134.12 g/mol
InChI Key: VNYQQAAMRUPWKK-NVGWPGHNSA-N
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Description

“(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol” is a chemical compound with the molecular formula C6H8F2O . It is a type of organic compound known as a bicyclic compound, which means it contains two rings in its structure .


Synthesis Analysis

The synthesis of this compound and similar derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . There are also some practical and scalable synthesis methods available for related compounds .


Molecular Structure Analysis

The molecular structure of “(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol” is characterized by a bicyclic hexane ring with two fluorine atoms attached to the same carbon atom and a hydroxyl group attached to another carbon atom . The InChI code for this compound is "1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3-,4+,5-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol” include a molecular weight of 134.13 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 170.5±8.0 °C at 760 mmHg, and a flash point of 64.6±10.9 °C . It also has a polar surface area of 20 Å2 and a molar refractivity of 27.3±0.3 cm3 .

Scientific Research Applications

Flame Retardancy and Dielectric Properties

Research has explored the synthesis, structural, flame retardancy, and dielectric properties of cyclotriphosphazene compounds. These compounds have demonstrated significant potential as flame retardants due to their high flame-retardant character, low toxicity, and reduced smoke production. Additionally, their dielectric properties suggest potential applications in the electrical field, which could be relevant for compounds like "(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol" if similar properties are exhibited (Usri, Jamain, & Makmud, 2021).

Environmental and Health Impacts of Fluorinated Compounds

A mini-review on the removal of HFPO-DA (GenX) from aqueous solutions highlights the challenges and emerging solutions in treating water contaminated with fluorinated compounds. This research points to the environmental persistence and potential health risks of such substances, suggesting a need for effective treatment methods that might also be applicable to related fluorinated compounds (Vakili et al., 2021).

Exploration of Metal-Organic Frameworks (MOFs) for Gas Separation

The development of microporous metal–organic frameworks (MOFs) for gas separation and purification highlights the potential of porous materials in selective gas adsorption and separation processes. Such materials could be relevant for the separation of gases or for catalytic processes involving compounds like "(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol" (Lin et al., 2017).

Toxic Neuropathies and Chemical Insights

The mechanistic insights into toxic neuropathies caused by chemicals like 2,5-Hexanedione (HD) and acrylamide (ACR) provide a chemical perspective on how specific compounds can induce neurological damage. Understanding the chemical nature and toxicity mechanisms of compounds, including fluorinated ones, is crucial for assessing their safety and environmental impact (LoPachin & Gavin, 2015).

properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3?,4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQQAAMRUPWKK-NVGWPGHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
Reactant of Route 2
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 3
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 4
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 5
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 6
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol

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